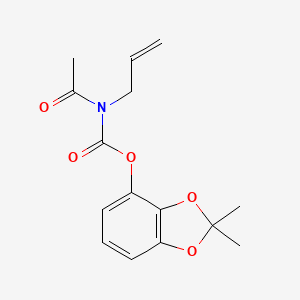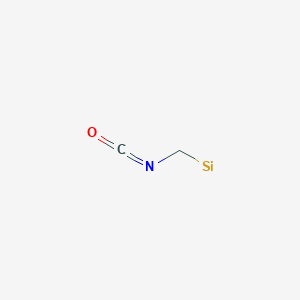
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a propyl chain, which is further substituted with a methylthio group The iodide ion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-3-(methylthio)-1-propanamine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents such as silver nitrate or sodium azide can be used to replace the iodide ion.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications. The methylthio group may also contribute to its biological activity by interacting with thiol groups in proteins.
Comparación Con Compuestos Similares
- 1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-2-propenyl)amino-, chloride
- 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)amino]-, chloride
Comparison: 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. In contrast, similar compounds with different substituents may exhibit varying reactivity and applications. For example, the chloride analogs may have different solubility and stability profiles compared to the iodide compound.
Propiedades
Número CAS |
44826-69-9 |
|---|---|
Fórmula molecular |
C7H18INS |
Peso molecular |
275.20 g/mol |
Nombre IUPAC |
trimethyl(3-methylsulfanylpropyl)azanium;iodide |
InChI |
InChI=1S/C7H18NS.HI/c1-8(2,3)6-5-7-9-4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DIOAPGJDXQEBHT-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCSC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

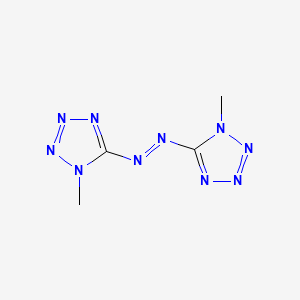
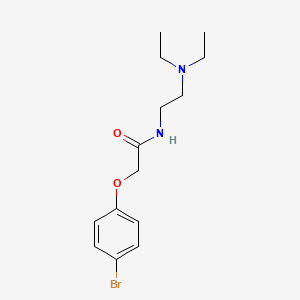
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)


![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
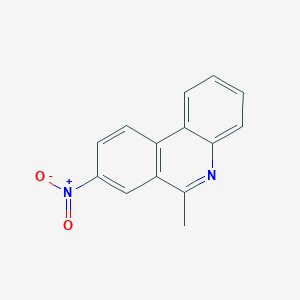
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
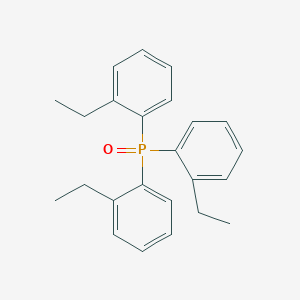
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
